Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate
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Overview
Description
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate typically involves the reaction of 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylic acid with a sodium base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as sodium hydroxide and di-tert-butyl dicarbonate are used for introducing the Boc group.
Major Products Formed
Scientific Research Applications
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine . This process is crucial in multi-step synthesis, allowing for the selective protection and deprotection of functional groups.
Comparison with Similar Compounds
Similar Compounds
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate: is similar to other Boc-protected compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection. The presence of the Boc group ensures that the compound can be used in a wide range of synthetic applications, making it a valuable tool in organic chemistry .
Biological Activity
Sodium 1-(tert-butoxycarbonyl)-3-oxopiperidine-4-carboxylate, also referred to as sodium 1-[(tert-butoxy)carbonyl]-3-oxopiperidine-4-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C₁₁H₁₆NNaO₅
- Molecular Weight : 265 Da
- CAS Number : 1923203-61-5
- LogP : 0.86
- Polar Surface Area : 87 Ų
These properties suggest that the compound has a moderate hydrophilicity, which may influence its bioavailability and interaction with biological systems.
This compound functions as a piperidine derivative that may interact with various biological targets. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, facilitating cellular uptake and potential interaction with enzymes or receptors involved in metabolic pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of cancer cell proliferation. In particular, derivatives have been tested against breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines, revealing varied cytotoxic effects:
Compound | IC₅₀ (μM) | Activity |
---|---|---|
Compound A | 6 | Significant inhibition of cell proliferation |
Compound B | 63 | Moderate inhibition |
This compound | >100 | No cytotoxicity observed |
The above table indicates that while this compound may not exhibit direct cytotoxic effects at higher concentrations, its structural analogs demonstrate varying degrees of activity against cancer cells, suggesting potential for further optimization in drug development.
Enzyme Inhibition
The compound's structure suggests possible interactions with enzymes involved in metabolic processes. In particular, studies on related compounds have indicated inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. For example:
- MMP Inhibition : Related piperidinone compounds have been shown to inhibit MMP-9 activity in a concentration-dependent manner, which is critical for preventing tumor invasion and metastasis.
Case Studies
- In Vitro Studies : A study evaluating the binding affinity and cellular activity of piperidinone derivatives found that while some compounds effectively inhibited cell migration and invasion, this compound did not exhibit significant cytotoxicity even at concentrations up to 100 μM .
- Structure-Based Drug Design : Computational modeling has been employed to predict the binding modes of this compound with various biological targets. This approach suggests that modifications to the molecular structure could enhance its biological activity by improving binding affinity .
Properties
Molecular Formula |
C11H16NNaO5 |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-4-carboxylate |
InChI |
InChI=1S/C11H17NO5.Na/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)8(13)6-12;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
RQGYORZQMPKRMG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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